

Technical Guide: Structural Characterization of 5-Bromo-2-(methoxymethoxy)benzonitrile[1][2]

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 5-Bromo-2-(methoxymethoxy)benzonitrile |
| CAS No.: | 1033602-66-2 |
| Cat. No.: | B1486604 |

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Executive Summary

This technical guide outlines the structural validation, synthesis verification, and quality control protocols for **5-Bromo-2-(methoxymethoxy)benzonitrile**.^{[1][2]} As a critical intermediate in the synthesis of benzoxaborole therapeutics (such as Tavaborole), the precise characterization of this molecule is non-negotiable. This guide moves beyond basic identification, establishing a self-validating analytical framework to ensure the integrity of the methoxymethyl (MOM) protecting group and the retention of the aryl bromide functionality required for downstream metallation.^[1]

Part 1: Molecular Architecture & Synthetic Context^[1]

The Structural Scaffold

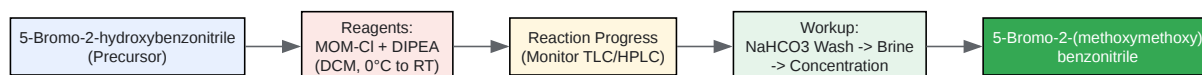
The molecule consists of a trisubstituted benzene ring.^{[1][2][3]} The structural integrity relies on three distinct functionalities, each serving a specific role in subsequent drug development

steps:

- C-1 Nitrile (-CN): Precursor for cyclization or hydrolysis; serves as an ortho-director for metallation.[1][2]
- C-2 MOM Ether (-OCH₂OCH₃): A robust protecting group for the phenol.[1][2] Its stability in basic conditions allows for lithium-halogen exchange, while its acid-lability permits facile deprotection.[1][2]
- C-5 Bromide (-Br): The handle for cross-coupling (Suzuki-Miyaura) or borylation reactions.[1][2]

Synthesis Pathway (MOM Protection)

The synthesis typically involves the protection of 5-bromo-2-hydroxybenzotrile using chloromethyl methyl ether (MOM-Cl) or a greener alternative like dimethoxymethane.[1][2]



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Figure 1: Standard synthesis workflow for MOM protection of the phenolic precursor.

Part 2: Spectroscopic Characterization (The Core)[1]

This section defines the "Pass/Fail" criteria based on NMR, IR, and Mass Spectrometry. The primary objective is to confirm the installation of the MOM group without disrupting the nitrile or bromine substituents.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides the most definitive proof of structure.[1][2] The diagnostic signals for the MOM group are distinct and must appear as a singlet (CH₃) and a singlet (CH₂) in specific regions.[1][2]

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
|----------------------|--------------------------------|--------------------------|-------------|---|
| Ar-H (C3) | 7.10 – 7.25 | Doublet (d) | 1H | Ortho to MOM-ether (shielded by oxygen).[1][2] |
| Ar-H (C4) | 7.60 – 7.70 | Doublet of Doublets (dd) | 1H | Para to MOM, Ortho to Br.[1][2] |
| Ar-H (C6) | 7.70 – 7.80 | Doublet (d) | 1H | Ortho to CN (deshielded by nitrile anisotropy).[1][2] |
| -OCH ₂ O- | 5.20 – 5.30 | Singlet (s) | 2H | Diagnostic MOM Methylene (Critical). |
| -OCH ₃ | 3.45 – 3.55 | Singlet (s) | 3H | MOM Methyl group.[1][2] |

Self-Validating Check:

- Absence of Phenol: There must be no broad singlet around 5.0–10.0 ppm (phenolic -OH).[1][2]
- MOM Integration: The ratio of the methylene peak (~5.25 ppm) to the aromatic protons must be exactly 2:1.[1][2]

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the retention of the nitrile group and the ether linkage.[1]

- Nitrile (-CN): Sharp, distinct band at 2220–2240 cm^{-1} .[1][2]
- Ether (C-O-C): Strong stretching vibrations at 1000–1150 cm^{-1} .[1][2]

- Validation: Complete disappearance of the broad O-H stretch ($3200\text{--}3500\text{ cm}^{-1}$) observed in the starting material.[1]

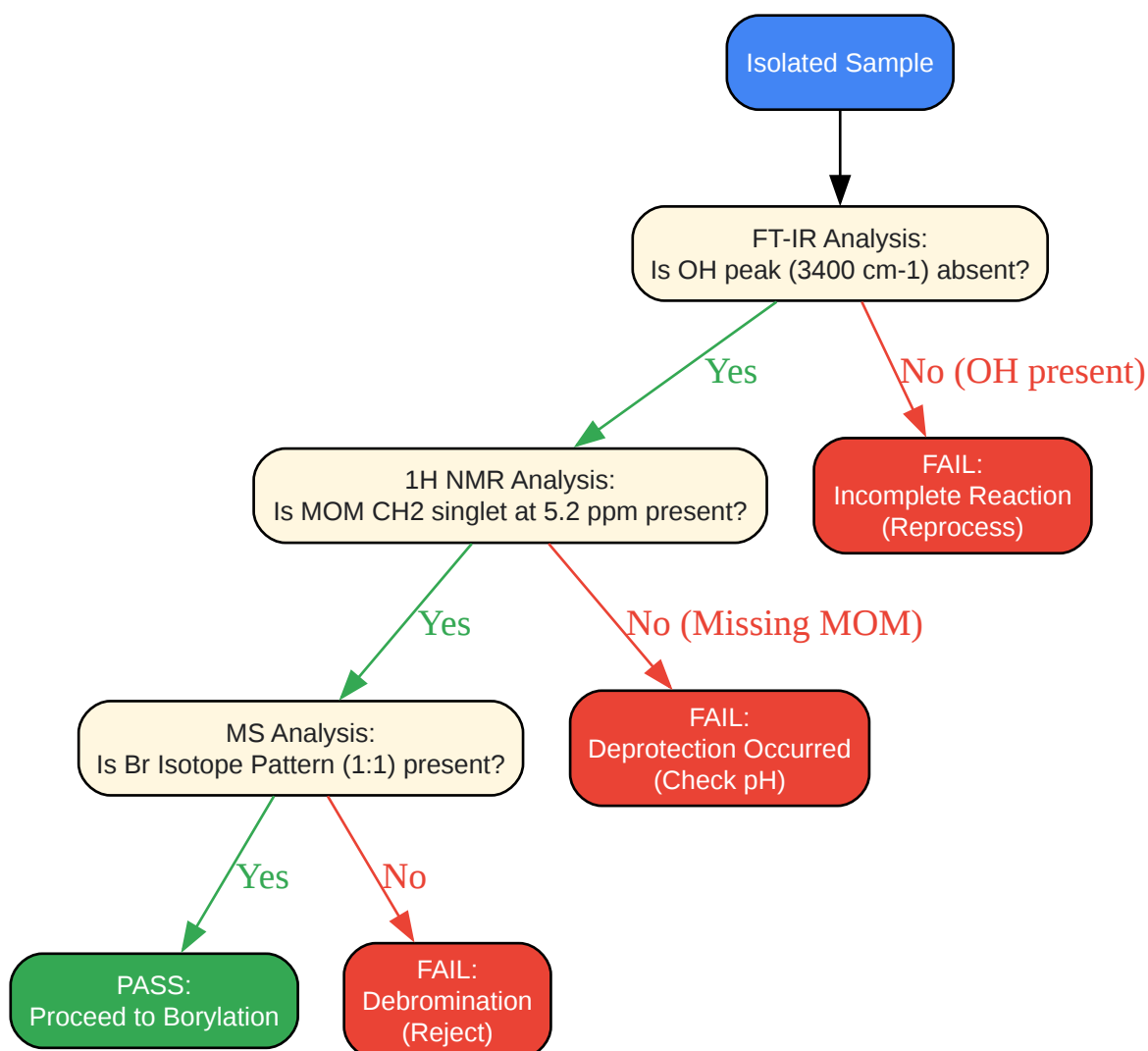
Mass Spectrometry (MS)

Due to the presence of Bromine, the mass spectrum will exhibit a characteristic isotopic pattern.

- Ionization Mode: ESI (+) or EI.
- Molecular Ion: Expected $[M+H]^+$ or $[M]^+$. [1][2]
- Isotopic Pattern: A 1:1 doublet separated by 2 mass units (^{79}Br and ^{81}Br). [1][2]
 - Example: If M^+ is 241, you will see peaks of equal intensity at m/z 241 and 243. [2]
- Fragmentation: Loss of the MOM group ($M - 45$) is a common fragmentation pathway in EI. [1][2]

Part 3: Quality Control & Logic Flow

To ensure the material is suitable for downstream pharmaceutical applications (e.g., Tavaborole synthesis), a rigorous decision tree must be applied. [2]



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Figure 2: Quality Control Decision Tree for batch release.

Part 4: Handling & Stability (Expert Insights)

Acid Sensitivity

The MOM group is an acetal.[1][2] It is stable to basic conditions (e.g., K_2CO_3 , NaOH, BuLi) but highly labile in acidic media.[2]

- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Ensure the container is free of trace acids (e.g., HCl vapors).[2]

- Solvent Choice: Avoid using deuterated chloroform (CDCl_3) that has been stored for long periods, as it accumulates DCI (deuterium chloride) which can deprotect the MOM group inside the NMR tube.[1] Recommendation: Filter CDCl_3 through basic alumina or use CD_2Cl_2 (DCM-d2) for analysis.[1][2]

Safety Note (MOM-Cl)

If synthesizing this compound via the standard route, Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen.[1][2]

- Protocol: All transfers must occur in a fume hood.
- Quenching: Quench excess MOM-Cl with aqueous ammonia or concentrated sodium hydroxide to destroy the alkylating potential before disposal.[1][2]

References

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- Organic Chemistry Portal.Protection of Phenols as MOM Ethers. (General protocol and stability data). Available at: [\[Link\]](#)[1][2]

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